molecular formula C23H23N3O3 B11437144 N-(3,4-Dimethylphenyl)-N-ethyl-8-methyl-4-oxo[1]benzopyrano[4,3-c]pyrazole-1(4H)-acetamide CAS No. 902154-64-7

N-(3,4-Dimethylphenyl)-N-ethyl-8-methyl-4-oxo[1]benzopyrano[4,3-c]pyrazole-1(4H)-acetamide

Cat. No.: B11437144
CAS No.: 902154-64-7
M. Wt: 389.4 g/mol
InChI Key: PETIWZJYUDKHGI-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-N-ETHYL-2-{8-METHYL-4-OXO-1H,4H-CHROMENO[4,3-C]PYRAZOL-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrazole core, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-N-ETHYL-2-{8-METHYL-4-OXO-1H,4H-CHROMENO[4,3-C]PYRAZOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with 8-methyl-4-oxo-1H-chromeno[4,3-c]pyrazole under specific conditions . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-N-ETHYL-2-{8-METHYL-4-OXO-1H,4H-CHROMENO[4,3-C]PYRAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction. For instance, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N-ETHYL-2-{8-METHYL-4-OXO-1H,4H-CHROMENO[4,3-C]PYRAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The chromeno-pyrazole core is known to bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . This inhibition can lead to altered cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHYLPHENYL)-N-ETHYL-2-{8-METHYL-4-OXO-1H,4H-CHROMENO[4,3-C]PYRAZOL-1-YL}ACETAMIDE is unique due to its specific chromeno-pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

902154-64-7

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N-ethyl-2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide

InChI

InChI=1S/C23H23N3O3/c1-5-25(17-8-7-15(3)16(4)11-17)21(27)13-26-22-18-10-14(2)6-9-20(18)29-23(28)19(22)12-24-26/h6-12H,5,13H2,1-4H3

InChI Key

PETIWZJYUDKHGI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1)C)C)C(=O)CN2C3=C(C=N2)C(=O)OC4=C3C=C(C=C4)C

Origin of Product

United States

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